molecular formula C19H19N5O3 B2882429 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 1904128-48-8

1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2882429
CAS No.: 1904128-48-8
M. Wt: 365.393
InChI Key: FLGOEQFOMDOPAQ-UHFFFAOYSA-N
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Description

1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a dihydropyridinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Copper catalysts for click reactions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Properties

IUPAC Name

1-methyl-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-22-9-5-8-17(18(22)25)19(26)23-11-15(12-23)24-10-14(20-21-24)13-27-16-6-3-2-4-7-16/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGOEQFOMDOPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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